Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)-: is a complex organic compound with a piperidine ring structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)- typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the aminoiminomethyl and sulfonylamino groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common. Reagents such as halogens or alkylating agents are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)- involves its interaction with specific molecular targets. The aminoiminomethyl and sulfonylamino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- Piperidine, 1-[(4-methylphenyl)sulfonyl]-4-phenyl-
- 1-Boc-4-(4-aminophenyl)piperazine
Comparison: Compared to similar compounds, Piperidine, 1-(3-(4-(aminoiminomethyl)phenyl)-2-((4-methylphenyl)sulfonylamino)-1-oxopropyl)- has unique structural features that enhance its reactivity and versatility. The presence of both aminoiminomethyl and sulfonylamino groups allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.
This compound’s unique properties make it a valuable tool in scientific research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
73438-62-7 |
---|---|
Molecular Formula |
C22H28N4O3S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[2-[(4-methylphenyl)sulfonylamino]-3-oxo-3-piperidin-1-ylpropyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H28N4O3S/c1-16-5-11-19(12-6-16)30(28,29)25-20(22(27)26-13-3-2-4-14-26)15-17-7-9-18(10-8-17)21(23)24/h5-12,20,25H,2-4,13-15H2,1H3,(H3,23,24) |
InChI Key |
PMAVBGMUJOOBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)C(=N)N)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.